Product packaging for 3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol(Cat. No.:CAS No. 1261902-46-8)

3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol

Cat. No.: B6381547
CAS No.: 1261902-46-8
M. Wt: 262.73 g/mol
InChI Key: VORSRXJQRBDRKU-UHFFFAOYSA-N
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Description

3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol (CAS 1261902-46-8) is a phenolic compound of interest in chemical research and development. With a molecular formula of C15H15ClO2 and a molecular weight of 262.73 g/mol , this chemical serves as a versatile synthetic intermediate or building block for further chemical synthesis. Researchers may utilize this compound in the development of more complex molecular structures, such as Schiff base ligands, which are known for their diverse applications in creating compounds with biological activity and for metal chelation studies . As a phenol derivative featuring chloro- and ethoxy- substituents, it offers potential for structure-activity relationship (SAR) studies in medicinal chemistry and material science. This product is intended for use in controlled laboratory settings by qualified researchers. It is supplied with a documented purity grade and should be handled in accordance with best laboratory practices. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15ClO2 B6381547 3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol CAS No. 1261902-46-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-(4-ethoxy-2-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO2/c1-3-18-14-4-5-15(10(2)6-14)11-7-12(16)9-13(17)8-11/h4-9,17H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORSRXJQRBDRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=CC(=C2)Cl)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40686044
Record name 5-Chloro-4'-ethoxy-2'-methyl[1,1'-biphenyl]-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261902-46-8
Record name [1,1′-Biphenyl]-3-ol, 5-chloro-4′-ethoxy-2′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261902-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-4'-ethoxy-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Chloro 5 4 Ethoxy 2 Methylphenyl Phenol and Its Analogs

Retrosynthetic Strategies and Disconnection Approaches for the Phenolic Diaryl Ether Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis where the target molecule is deconstructed into simpler, commercially available starting materials through a series of logical steps. youtube.comyoutube.com For a diaryl ether core like that in 3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, the primary disconnection is the ether linkage (C-O bond). This leads to two main precursor fragments: a substituted phenol (B47542) and a substituted aryl halide or its equivalent.

Two principal disconnection approaches can be envisioned:

Disconnection A: This involves breaking the bond between the phenolic oxygen and the ethoxy-substituted phenyl ring. This leads to 3-chloro-5-hydroxyphenol (a resorcinol (B1680541) derivative) and a suitable 4-ethoxy-2-methyl-substituted aryl electrophile, such as 1-bromo-4-ethoxy-2-methylbenzene.

Disconnection B: This approach severs the bond between the oxygen and the chloro-substituted phenyl ring. The precursors would be 4-ethoxy-2-methylphenol (B3031902) and a 3-chloro-5-halophenol derivative.

The choice between these disconnections depends on the availability and reactivity of the starting materials, as well as the potential for side reactions. For instance, the reactivity of the aryl halide is often enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com

A visual representation of the retrosynthetic analysis is presented below:

Figure 1: Retrosynthetic Analysis of this compound

Exploration of Convergent and Linear Synthetic Pathways for this compound

The synthesis of this compound can be approached through either a linear or a convergent strategy.

Table 1: Comparison of Linear and Convergent Synthesis

FeatureLinear SynthesisConvergent Synthesis
Strategy Step-by-step assembly from a single starting material. chemistnotes.comnumberanalytics.comIndependent synthesis of fragments followed by coupling. wikipedia.orgfiveable.me
Efficiency Generally lower, as overall yield is the product of individual step yields. wikipedia.orguniurb.itTypically higher, as long linear sequences are avoided. chemistnotes.comwikipedia.org
Time Can be more time-consuming due to the sequential nature. fiveable.meAllows for parallel synthesis of fragments, potentially saving time. fiveable.me
Flexibility Less flexible, an early-stage failure impacts the entire synthesis. fiveable.meMore flexible, issues with one fragment do not halt progress on others. fiveable.me

Optimization of Key Coupling Reactions in Diaryl Ether Synthesis (e.g., Nucleophilic Aromatic Substitution, Ullmann, Buchwald-Hartwig)

The formation of the diaryl ether bond is the cornerstone of the synthesis. Several powerful cross-coupling reactions can be employed, each with its own set of advantages and challenges.

Nucleophilic Aromatic Substitution (SNA_r): This reaction involves the displacement of a leaving group (typically a halide) on an electron-deficient aromatic ring by a nucleophile (in this case, a phenoxide). masterorganicchemistry.comdalalinstitute.com The reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.com For the synthesis of our target compound, this would likely involve the reaction of a phenoxide with an appropriately activated aryl halide.

Ullmann Condensation: This is a classic copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol. wikipedia.orgorganic-chemistry.org Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.orgorganic-chemistry.org This method has been successfully used in the synthesis of various substituted diaryl ethers. mdpi.comnih.gov

Buchwald-Hartwig Amination: While primarily known for C-N bond formation, the Buchwald-Hartwig reaction has been adapted for the synthesis of diaryl ethers (C-O bond formation). wikipedia.orgorganic-chemistry.orglibretexts.org This palladium-catalyzed cross-coupling reaction offers high functional group tolerance and generally proceeds under milder conditions than the traditional Ullmann condensation. wikipedia.orgorganic-chemistry.org The choice of palladium precursor, ligand, and base is crucial for optimizing the reaction yield and scope. organic-synthesis.comorgsyn.org

Table 2: Comparison of Key Coupling Reactions for Diaryl Ether Synthesis

ReactionCatalystTypical ConditionsAdvantagesDisadvantages
Nucleophilic Aromatic Substitution None or BaseOften requires electron-deficient arenes, may need elevated temperatures. masterorganicchemistry.comCan be cost-effective if substrate is suitable. Limited to activated aryl halides. masterorganicchemistry.com
Ullmann Condensation Copper (Cu)High temperatures, polar solvents. Modern methods are milder. wikipedia.orgorganic-chemistry.orgGood for many diaryl ether syntheses. mdpi.comnih.govHarsh conditions in classic method, potential for side reactions. wikipedia.org
Buchwald-Hartwig C-O Coupling Palladium (Pd)Mild to moderate temperatures, various ligands and bases. wikipedia.orgorganic-chemistry.orgHigh functional group tolerance, broad substrate scope, generally high yields. wikipedia.orgorganic-chemistry.orgCost of palladium and ligands can be a factor. organic-synthesis.com

Control of Regioselectivity and Stereochemistry in Functionalization Reactions (e.g., Halogenation, Etherification)

Halogenation: The introduction of the chlorine atom onto the phenolic ring must be regioselective. Direct chlorination of phenols typically yields a mixture of ortho and para isomers. scientificupdate.com To achieve the desired meta-chlorination, a directing group strategy or the use of a specifically substituted starting material might be necessary. Recent advances in catalysis have led to methods for highly regioselective ortho- or para-chlorination of phenols using reagents like N-chlorosuccinimide with specific catalysts, but achieving meta-selectivity often requires a multi-step approach. acs.orgscientificupdate.comacs.org For instance, one might start with a precursor where other positions are blocked, or use a directing group that favors meta-substitution.

Etherification: The formation of the ethoxy group from a phenolic hydroxyl is typically a straightforward Williamson ether synthesis, involving the reaction of the corresponding phenoxide with an ethyl halide (e.g., ethyl bromide or iodide). jeeadv.ac.in This reaction generally proceeds with high yield and selectivity. numberanalytics.com When dealing with chiral molecules, the Williamson synthesis, being an S_N2 reaction, results in inversion of configuration if the electrophile is chiral. numberanalytics.com However, in the context of forming the 4-ethoxy group on the phenyl ring, stereochemistry is not a factor at this position. The stereochemistry of reactions becomes critical when chiral centers are present elsewhere in the molecule, and reaction conditions must be chosen to preserve or control the desired stereochemical outcome. lumenlearning.commasterorganicchemistry.com

Analytical Methodologies for Characterization of Synthetic Intermediates and Final Compound Purity

The successful synthesis of this compound requires rigorous characterization of all intermediates and the final product to confirm their identity and purity. A combination of spectroscopic and chromatographic techniques is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide detailed information about the connectivity of protons. ¹³C NMR helps to identify the number and types of carbon atoms in the molecule.

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the phenolic -OH stretch, C-O-C ether stretches, and C-Cl bond vibrations.

Chromatographic Techniques: Thin-layer chromatography (TLC) is used to monitor the progress of reactions. High-performance liquid chromatography (HPLC) is a powerful tool for determining the purity of the final compound and for purification. Gas chromatography (GC) can also be used for purity analysis, often coupled with mass spectrometry (GC-MS).

Table 3: Analytical Techniques for Characterization

TechniqueInformation Provided
¹H NMR Proton environment, connectivity, and relative numbers.
¹³C NMR Number and type of carbon atoms.
Mass Spectrometry (MS/HRMS) Molecular weight and elemental composition.
Infrared (IR) Spectroscopy Presence of functional groups.
HPLC/GC Purity assessment and separation.

Green Chemistry Principles in the Synthesis of Related Phenolic Compounds

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of phenolic compounds.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical fluids is a key aspect. nih.govmdpi.com For instance, some Ullmann-type reactions can be performed in water. nih.gov

Catalysis: The use of catalysts, especially those that are highly efficient and can be recycled, is preferred over stoichiometric reagents to minimize waste. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. nih.gov Convergent syntheses often have a better atom economy than long linear syntheses.

Renewable Feedstocks: There is growing interest in using renewable resources, such as plant-derived phenolic compounds, as starting materials. nih.govresearchgate.netmdpi.com While not directly applicable to the synthesis of this specific halogenated and ethoxylated compound, the broader field is moving towards more sustainable sources.

Energy Efficiency: Conducting reactions at ambient temperature and pressure, whenever possible, reduces energy consumption. nih.gov Microwave-assisted synthesis is one technique that can improve energy efficiency.

By incorporating these principles, the synthesis of this compound and its analogs can be made more sustainable and environmentally friendly.

Computational and Theoretical Insights into 3 Chloro 5 4 Ethoxy 2 Methylphenyl Phenol

Quantum Chemical Calculations of Electronic Structure and Molecular Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the fundamental electronic and structural properties of a molecule. For 3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, methods like B3LYP with a 6-311++G(d,p) basis set can provide a detailed picture of its molecular geometry and electronic landscape. acs.org

Such calculations would begin with a geometry optimization to find the lowest energy conformation of the molecule. Key structural parameters like bond lengths, bond angles, and dihedral angles would be determined. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also calculated. The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is crucial for understanding intermolecular interactions.

Table 1: Hypothetical DFT-Calculated Properties for this compound

PropertyValueSignificance
Total Energy-1250.5 HartreeThermodynamic stability of the molecule
HOMO Energy-6.2 eVEnergy of the highest occupied molecular orbital
LUMO Energy-1.5 eVEnergy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap4.7 eVIndicator of chemical reactivity and stability
Dipole Moment2.8 DebyeMeasure of the molecule's overall polarity

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations.

Conformational Analysis and Energy Landscapes of this compound

A conformational analysis of this compound would involve systematically rotating the dihedral angle between the two phenyl rings and calculating the energy at each step. This generates a potential energy surface that reveals the energy barriers between different conformations and identifies the global energy minimum. The presence of the methyl group at the 2-position and the chlorine atom at the 3-position will significantly influence the preferred dihedral angle and the rotational energy barrier. Understanding the conformational preferences is vital as the three-dimensional shape of a molecule is a key determinant of its biological activity. libretexts.org

Molecular Docking Simulations with Proposed Biological Targets (e.g., Enzyme Active Sites, Receptor Binding Pockets)

Given its phenolic and biphenyl (B1667301) structure, this compound could potentially interact with a variety of biological targets. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor or an enzyme. mdpi.comnih.govarabjchem.org

Based on the structures of similar compounds, potential biological targets for this molecule could include cyclooxygenase (COX) enzymes, tyrosinase, or various kinases. mdpi.comresearchgate.net A molecular docking study would involve preparing the three-dimensional structure of the target protein and then using a docking algorithm to fit the conformers of the ligand into the binding site. The results are ranked based on a scoring function that estimates the binding affinity.

The output of a docking simulation provides insights into the binding mode, including key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the protein.

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Active Site

ParameterValue/ResiduesSignificance
Docking Score-8.5 kcal/molEstimated binding affinity
Hydrogen BondsTYR234, ASP298Key polar interactions stabilizing the complex
Hydrophobic InteractionsLEU187, VAL195, ILE296Non-polar interactions contributing to binding
Pi-Pi StackingPHE297Interaction between aromatic rings

Note: The data in this table is illustrative and represents a plausible outcome for a molecular docking simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Predicting Biological Behavior

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. medcraveonline.comnih.gov To develop a QSAR model for analogs of this compound, a dataset of structurally related compounds with experimentally determined biological activities would be required.

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be constitutional, topological, geometric, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that can predict the activity of new, untested compounds. nih.gov A robust QSAR model can be a valuable tool in drug discovery for prioritizing the synthesis of new analogs with potentially improved activity. mdpi.com

Table 3: Examples of Molecular Descriptors for QSAR Modeling

Descriptor ClassExample DescriptorsInformation Encoded
ConstitutionalMolecular Weight, Number of RingsBasic molecular composition and size
TopologicalWiener Index, Kier Shape IndicesAtomic connectivity and molecular shape
GeometricMolecular Surface Area, Molecular Volume3D shape and size of the molecule
ElectronicLogP, Molar Refractivity, Dipole MomentHydrophobicity, polarizability, and polarity

Prediction of Reactivity and Reaction Pathways (e.g., Nucleophilic Aromatic Substitution Mechanisms)

Computational chemistry can be used to predict the reactivity of a molecule and to elucidate the mechanisms of chemical reactions. For this compound, a potential reaction of interest is nucleophilic aromatic substitution (SNA), where the chlorine atom is replaced by a nucleophile. masterorganicchemistry.comyoutube.com

The feasibility of an SNA reaction is influenced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com DFT calculations can be used to model the reaction pathway, including the structures and energies of the reactants, transition states, intermediates, and products. This allows for the determination of the activation energy barriers for different potential pathways, providing insight into the most likely reaction mechanism. acs.orgacs.org Such studies can predict whether the reaction is likely to proceed and under what conditions.

Computational Approaches for Synthesis Optimization and Mechanism Elucidation

The synthesis of a complex molecule like this compound can be a multi-step process. Computational approaches, particularly those leveraging machine learning, are increasingly being used to optimize synthetic routes. beilstein-journals.orgbeilstein-journals.orgresearchgate.net By analyzing large datasets of chemical reactions, machine learning models can predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield and minimize byproducts. bohrium.comduke.edu

For a given synthetic step, computational chemistry can also be used to elucidate the reaction mechanism in detail. This understanding can help in troubleshooting problematic reactions and in designing more efficient catalysts or reaction conditions. The integration of automated synthesis platforms with machine learning algorithms allows for a closed-loop optimization process, where the results of experiments are fed back into the model to continuously improve its predictive power. beilstein-journals.org

In Vitro Biological and Biochemical Activity Investigations of 3 Chloro 5 4 Ethoxy 2 Methylphenyl Phenol

General Screening Platforms for Bioactivity Identification

No information is available regarding the screening of 3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol in general bioactivity platforms.

Targeted Enzyme Inhibition/Activation Studies (e.g., Kinases, Cholinesterases, other specific enzymes)

There are no published studies on the effects of this compound on specific enzymes such as kinases or cholinesterases. Research on other substituted phenols has shown that chlorophenols can inhibit cytochrome P450 enzymes, with the degree of inhibition being influenced by the number and position of chlorine atoms. nih.gov For instance, trichlorophenols and tetrachlorophenols have demonstrated strong inhibitory effects on CYP2C8 and CYP2C9. nih.gov

Receptor Binding and Modulation Assays (e.g., Serotonin Receptors, G-protein Coupled Receptors)

Data from receptor binding and modulation assays for this compound are not available in the current scientific literature.

Cellular Pathway Interrogation and Molecular Mechanism-of-Action Studies

The molecular mechanisms and cellular pathways affected by this compound have not been investigated. Studies on other phenolic compounds, such as 4-octylphenol, have shown interference with cellular processes like the unfolded protein response, autophagy, and antioxidant response in human liver cells. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Chemical Analogs

Specific structure-activity relationship (SAR) studies for this compound are not documented. However, SAR studies on related classes of compounds, like 4-amino-5-chloro-2-ethoxybenzamides, have indicated that modifications to the molecular structure, such as the nature of heteroalicyclic rings, can significantly influence biological activity. nih.gov Similarly, for other phenolic derivatives, the addition of groups like allyl has been shown to alter antimicrobial potency. frontiersin.org

Investigations into Antimicrobial and Anticancer Potential (Limited to In Vitro Studies)

There is no available research on the in vitro antimicrobial or anticancer properties of this compound. For context, other chlorinated phenols and their derivatives have been investigated for such activities. For example, 4-chloro-2-isopropyl-5-methylphenol has demonstrated antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). jmb.or.kr Furthermore, various substituted phenols and thiadiazole derivatives have been synthesized and evaluated for their anticancer activities against different cancer cell lines. nih.govijmm.ir

Pre-clinical In Vivo Studies in Animal Models (Focus on Biological Effect, not safety/adverse effects)

No pre-clinical in vivo studies focusing on the biological effects of this compound in animal models have been reported.

Advanced Applications and Prospective Research Trajectories for the Compound

Role as a Chemical Probe or Molecular Tool in Biological Systems Research

Due to its specific substitution pattern, 3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol could theoretically be investigated as a chemical probe. The phenol (B47542) group can participate in hydrogen bonding, a key interaction in many biological systems. The chlorine atom and the ethoxy and methyl groups contribute to the molecule's lipophilicity and steric profile, which could influence its binding to protein targets.

Should this compound exhibit specific biological activity, it could be developed into a molecular tool to study cellular pathways or enzyme functions. For instance, if it were found to inhibit a particular enzyme, radiolabeled or fluorescently tagged versions could be synthesized to visualize the enzyme's location and concentration within cells.

Strategic Importance as a Lead Compound for Further Chemical Derivatization and Scaffold Exploration

The structure of this compound presents multiple sites for chemical modification, making it a potentially interesting scaffold for creating a library of new compounds.

Table 1: Potential Derivatization Sites of this compound

Reactive Site Potential Modifications Possible Outcomes
Phenolic HydroxylEtherification, EsterificationAltered solubility, modified binding to target proteins
Aromatic RingsFurther halogenation, Nitration, SulfonationModified electronic properties, introduction of new functional groups
Ethoxy GroupDe-ethylation to a hydroxyl groupIntroduction of a new site for hydrogen bonding or further functionalization

These modifications could be explored to optimize properties such as potency, selectivity, and pharmacokinetic profiles if a biological target is identified.

Potential in the Development of Novel Chemical Biology Reagents

If this compound were found to have interesting properties, such as fluorescence or the ability to bind to a specific biomolecule, it could be the basis for novel chemical biology reagents. For example, its scaffold could be incorporated into a larger molecule designed as a sensor for a particular analyte or as a building block for activity-based probes.

Exploration in Non-Biological Applications (e.g., Materials Science, Advanced Functional Materials)

The biphenyl-like structure of this compound suggests potential applications in materials science. Biphenyls and related aromatic compounds are often used in the synthesis of liquid crystals, polymers with specific thermal or optical properties, and organic light-emitting diodes (OLEDs). mdpi.com The chlorine and ethoxy substituents could influence the packing of molecules in a solid state, potentially leading to materials with unique properties. Research in this area would involve synthesizing the compound and characterizing its physical properties, such as its melting point, thermal stability, and photophysical characteristics.

Analysis of the Patent Landscape and Academic Implications for this compound

A search of patent databases reveals limited to no specific claims for this compound itself. While patents exist for structurally related compounds, such as chlorinated phenols and biphenyls used in various applications, this particular molecule does not appear to be a central component of any current proprietary technology. google.comgoogle.com

The lack of academic publications or patents specifically focused on this compound indicates that its properties and potential applications remain largely unexplored. This presents an opportunity for novel research to synthesize and characterize this compound and to investigate its biological and material properties.

Concluding Remarks and Future Research Outlook

Summary of Academic Contributions and Key Findings from Investigations of 3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol

Direct academic contributions and key findings for this compound are not documented in accessible scientific literature. Research on related m-aryloxy phenols and other substituted phenols has explored their synthesis and potential applications in various fields, but specific data for the target compound is absent.

Identification of Remaining Research Challenges and Knowledge Gaps in the Field

The primary knowledge gap is the absence of any published research on this compound. The fundamental aspects of this compound, from its synthesis and purification to its physical and chemical properties, remain uncharacterized in the available literature. The potential biological activities and toxicological profile are also entirely unknown.

Proposed Future Research Directions and Methodological Innovations for Comprehensive Understanding

Future research should begin with the fundamentals of this compound. Key research directions would include:

Synthesis and Characterization: Development and optimization of a synthetic route to produce this compound in good yield and purity. This would likely involve a multi-step synthesis, possibly utilizing cross-coupling reactions or nucleophilic aromatic substitution, common in the synthesis of diaryl ethers. mdpi.com Subsequent comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm its structure and elucidate its chemical properties.

Exploration of Physicochemical Properties: A thorough investigation of its physical properties, including melting point, boiling point, solubility in various solvents, and its pKa value, would provide foundational data for any future application-oriented studies.

Screening for Biological Activity: Given that structurally related compounds have shown promise in various biological applications, screening this compound for a range of activities, such as antimicrobial, antifungal, herbicidal, or as an inhibitor of specific enzymes, could be a fruitful avenue of research. google.com

Interdisciplinary Opportunities in the Continued Study of this compound

Should initial studies reveal interesting properties, the study of this compound could open up several interdisciplinary opportunities:

Medicinal Chemistry: If any significant biological activity is discovered, medicinal chemists could synthesize a library of analogs to establish structure-activity relationships (SAR) and optimize its potency and selectivity for a particular biological target.

Materials Science: The phenolic and diaryl ether functionalities could make it a candidate as a monomer or building block for the synthesis of novel polymers with potentially interesting thermal or mechanical properties.

Computational Chemistry: In conjunction with experimental work, computational chemists could perform theoretical calculations to predict the compound's conformation, electronic properties, and potential interactions with biological macromolecules, thus guiding further experimental design.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step Friedel-Crafts alkylation or Ullmann coupling to attach the 4-ethoxy-2-methylphenyl group to a chlorophenol precursor. Key parameters include:

  • Catalyst choice : CuI or Pd-based catalysts for cross-coupling reactions (e.g., Ullmann) .
  • Temperature control : 80–120°C to balance reaction rate and byproduct formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Yield optimization : Monitor via TLC and adjust stoichiometry of aryl halides to phenolic intermediates (1:1.2 molar ratio recommended) .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine <sup>1</sup>H/<sup>13</sup>C NMR to identify aromatic proton environments and substituent effects (e.g., ethoxy methyl at δ 1.3–1.5 ppm, phenolic -OH at δ 5.2–5.5 ppm). Mass spectrometry (HRMS) validates molecular weight (expected [M+H]<sup>+</sup> ~292.7 g/mol). IR spectroscopy detects phenolic O-H stretches (~3200 cm<sup>-1</sup>) and C-Cl bonds (~550 cm<sup>-1</sup>) .

Q. What are the solubility properties of this compound, and how do they affect experimental design?

  • Methodological Answer : The compound is sparingly soluble in water (<1 mg/mL) but dissolves in DMSO, ethanol, or chloroform. For biological assays, use DMSO stock solutions (<1% v/v to avoid cytotoxicity). For crystallography, optimize solvent mixtures (e.g., ethanol/water gradients) to grow single crystals .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound, particularly regarding substituent electronic effects?

  • Methodological Answer : Conflicting NMR shifts may arise from intramolecular hydrogen bonding between the phenolic -OH and ethoxy oxygen. Use variable-temperature NMR to observe dynamic effects or DFT calculations (e.g., Gaussian 09) to model electron distribution. Cross-validate with X-ray crystallography to confirm spatial arrangements .

Q. What reaction mechanisms dominate when this compound undergoes electrophilic aromatic substitution (EAS)?

  • Methodological Answer : The chloro group acts as a meta-directing, electron-withdrawing substituent, while the ethoxy-methylphenyl group is ortho/para-directing. Competitive directing effects create regioselectivity challenges. Use Hammett σ constants to predict reactivity: σCl = +0.23 (meta), σOEt = -0.34 (para). Kinetic studies under nitration or sulfonation conditions can map dominant pathways .

Q. How can researchers optimize crystallization conditions for X-ray diffraction studies?

  • Methodological Answer : Employ slow evaporation in ethyl acetate/hexane (3:1) at 4°C. For challenging cases, use SHELXT for structure solution and ORTEP-3 for thermal ellipsoid modeling. Address disorder in the ethoxy group via restrained refinement (ADPs < 0.05 Å<sup>2</sup>) .

Q. What strategies mitigate degradation during long-term storage or under experimental conditions?

  • Methodological Answer : Degradation via oxidation of the phenolic -OH is common. Store under inert gas (Ar/N2) at -20°C in amber vials. Add antioxidants (e.g., BHT, 0.01% w/v) to solutions. Monitor stability via HPLC (C18 column, 70:30 MeOH/H2O) .

Q. How does the steric bulk of the 4-ethoxy-2-methylphenyl group influence biological activity in structure-activity relationship (SAR) studies?

  • Methodological Answer : The substituent’s steric hindrance reduces binding to flat enzymatic pockets (e.g., cytochrome P450). Compare IC50 values against analogs with smaller groups (e.g., methyl vs. ethyl). Use molecular docking (AutoDock Vina) to simulate ligand-protein interactions and identify steric clashes .

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